2-Phenylthiazol-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLIZASYILFMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401002855 | |
| Record name | 2-Phenyl-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-46-3 | |
| Record name | 2-Phenyl-4(5H)-thiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
2 Phenylthiazol 4 One: a Comprehensive Review
Classical Approaches to Thiazolone Synthesis
Traditional methods for synthesizing the thiazolone core have been well-established for over a century. These approaches, primarily based on cyclization and condensation reactions, remain fundamental in organic synthesis.
Cyclization Reactions
Cyclization reactions form the bedrock of thiazolone synthesis, where a linear precursor containing the requisite nitrogen, sulfur, and carbon atoms is induced to form the heterocyclic ring.
A direct and effective method for the synthesis of the this compound scaffold involves the reaction between a thioamide and an α-haloacid. Specifically, the reflux of thiobenzamide (B147508) with bromoacetic acid in a suitable solvent such as ethyl acetate (B1210297) leads to the formation of 2-phenylthiazol-4(5H)-one hydrobromide. nih.gov This intermediate is typically not isolated but is treated with a base, like pyridine (B92270), to neutralize the hydrobromide salt and yield the final 2-phenylthiazol-4(5H)-one product. nih.gov The initial reaction yields the hydrobromide salt with high efficiency, which can then be converted to the free thiazolone in near-quantitative yield. nih.gov
A study detailed this two-step process where the initial cyclization produced 2-phenylthiazol-4(5H)-one hydrobromide in 69% yield. nih.gov Subsequent treatment with pyridine afforded the target compound, 2-phenylthiazol-4(5H)-one, with a 92% yield. nih.gov
The most renowned and widely used method for thiazole (B1198619) synthesis is the Hantzsch thiazole synthesis, first described in 1887. tandfonline.combepls.com This reaction involves the condensation of a thioamide or thiourea (B124793) with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. tandfonline.comclockss.org The reaction is highly versatile, allowing for the synthesis of a wide array of thiazoles with various substituents at the 2, 4, and 5-positions by simply changing the starting materials. researchgate.net
The mechanism generally proceeds through the initial S-alkylation of the thioamide with the α-haloketone, followed by cyclization through the attack of the nitrogen atom on the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring. researchgate.net While this method is a cornerstone for thiazole synthesis, a significant drawback is the use of lachrymatory and toxic α-haloketones. bepls.comnih.gov
For the synthesis of derivatives related to this compound, such as 2-aminothiazoles, this method is exceptionally efficient. tandfonline.com For instance, the reaction of substituted acetophenones with thiourea in the presence of an in-situ halogenating agent like copper(II) bromide can produce 4-aryl-2-aminothiazoles in a one-pot procedure with good to excellent yields (78–90%). clockss.org
The Gabriel synthesis, traditionally a method for preparing primary amines, has been adapted for thiazole synthesis. nih.govzenodo.org In a reaction first described by Gabriel in 1910, an α-acylaminoketone is treated with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀), to construct the thiazole ring. tandfonline.comresearchgate.netzenodo.org
A specific example outlined in the literature involves the reaction of N-(2-oxo-2-phenylethyl)acetamide with an equimolecular amount of phosphorus pentasulfide. tandfonline.comzenodo.org The phosphorus pentasulfide replaces the amide carbonyl oxygen with sulfur, creating a thioamide intermediate which then undergoes intramolecular cyclization and dehydration to form 2-methyl-5-phenylthiazole. zenodo.org This adaptation, sometimes referred to as the Robinson-Gabriel synthesis, is a key transformation in heterocyclic chemistry. bepls.comwikipedia.orgignited.in
Multi-step Synthetic Methodologies
The synthesis of more complex derivatives of this compound often requires multi-step reaction sequences. These methodologies allow for the introduction of diverse functional groups and the construction of elaborate molecular architectures.
An example is the synthesis of novel 2-phenyl-3-((4-phenylthiazol-2-yl)amino)thiazolidin-4-one derivatives, which was achieved through a multi-step pathway. medwinpublishers.comresearchgate.net The synthesis begins with the preparation of 2-amino-4-phenylthiazole (B127512), which is then reacted with a substituted benzaldehyde (B42025) to form a Schiff base. The final step involves the cyclization of this intermediate with thioglycolic acid to yield the target thiazolidinone derivatives. biointerfaceresearch.com This approach highlights how the core thiazole structure can be elaborated into more complex, potentially bioactive molecules.
Research has detailed the synthesis of a series of these compounds, providing key physicochemical data for the final products. researchgate.net
| Compound | Substituent (R) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| PTT7 | Phenyl | 70 | 193-195 |
| PTT8 | 3-Aminophenyl | 76 | 174-177 |
| PTT9 | 3-Hydroxyphenyl | 73 | 226-228 |
Modern and Green Synthetic Methodologies
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and lower energy consumption.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this domain. researchgate.net An improved, environmentally benign procedure for synthesizing substituted 2-cyanomethyl-4-phenylthiazoles has been developed using focused microwave irradiation. researchgate.net This method employs glycerol, a biodegradable and low-cost solvent, and significantly reduces reaction times from hours to just a few minutes, while providing excellent yields. researchgate.netscirp.org The reaction involves the condensation of 2-cyanothioacetamide (B47340) with various substituted 2-bromoacetophenones. researchgate.net
| Product | Aryl Substituent | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| 3a | Phenyl | 4.5 | 92 |
| 3b | 4-Chlorophenyl | 3.5 | 94 |
| 3c | 4-Fluorophenyl | 3.5 | 91 |
| 3d | 4-Bromophenyl | 4.0 | 95 |
| 3e | 4-Methylphenyl | 4.5 | 93 |
Another significant advancement in green synthesis is the use of ionic liquids (ILs) as recyclable solvents and catalysts. pnu.ac.irbenthamdirect.comsemanticscholar.org ILs are valued for their low vapor pressure, thermal stability, and ability to dissolve a wide range of reactants. tandfonline.com The synthesis of 2-phenylthiazoles has been successfully carried out in ionic liquids like 1-methyl-3-pentylimidazolium bromide or [BMIM]PF₆ via the cyclocondensation of α-tosyloxyketones or α-bromoketones with thiobenzamide. pnu.ac.irsemanticscholar.org These reactions often proceed with greater efficiency and in shorter times compared to those in conventional organic solvents, and the ionic liquid can be recovered and reused, further enhancing the green credentials of the method. pnu.ac.irsemanticscholar.org
Catalyst-Free Reaction Protocols
The development of catalyst-free synthetic methods is a key goal in green chemistry, aiming to reduce chemical waste and simplify reaction procedures. For the synthesis of thiazole derivatives, catalyst-free multicomponent domino reactions have been successfully employed.
One notable approach involves the reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in an aqueous medium under microwave irradiation. nih.gov This method offers a clean and efficient route to a wide variety of trisubstituted thiazoles. The key advantages of this protocol are the absence of a catalyst, the use of water as a benign solvent, short reaction times, and good to very good yields, with no harmful by-products generated. nih.gov For instance, the reaction of phenylglyoxal (B86788) monohydrate, 4-hydroxycoumarin, and thiobenzamide under these conditions proceeds efficiently. scite.ai While initial attempts at room temperature without a catalyst or with a base like triethylamine (B128534) were unsuccessful, the use of microwave heating in water proved to be effective. scite.ai
Another catalyst-free approach involves the solvent-free reaction of a thiourea derivative with compounds like monochloroacetic acid, diethyloxalate, or chloroacetonitrile. researchgate.net These methods are advantageous due to the absence of toxic reagents and metal catalysts, ease of product isolation, and excellent product yields. researchgate.net
Table 1: Catalyst-Free Synthesis of Thiazole Derivatives
| Reactants | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | Water, Microwave | Trisubstituted thiazoles | Good to Very Good | nih.gov |
| Phenylglyoxal monohydrate, 4-hydroxycoumarin, Thiobenzamide | Water, Microwave | 4-Hydroxy-3-(2-phenyl-4-phenylthiazol-5-yl)-2H-chromen-2-one | Not specified | scite.ai |
Organocatalytic and Biocatalytic Approaches
Organocatalysis and biocatalysis represent powerful and sustainable tools for the synthesis of complex molecules like this compound and its derivatives, often providing high selectivity under mild conditions.
Amine-Catalyzed Condensations (e.g., Piperidine (B6355638) catalysis)
Piperidine is a commonly used organocatalyst in the synthesis of thiazole derivatives, particularly in condensation reactions. The Knoevenagel condensation of 2-phenylthiazol-4(5H)-one with various substituted benzaldehydes is efficiently catalyzed by piperidine in refluxing ethyl alcohol. dntb.gov.uaresearchgate.net This reaction yields (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives as single products in yields ranging from 41–81%. dntb.gov.uaresearchgate.net
Piperidine also serves as a catalyst in the synthesis of pyrano[2,3-d]thiazole derivatives. For example, the reaction of rhodanine (B49660) with aromatic aldehydes in the presence of a catalytic amount of piperidine affords the corresponding arylidene derivatives, which can be further reacted to form the pyranothiazole scaffold. researchgate.net Similarly, Michael addition reactions involving 2-thiazolin-4-ones and activated double bonds are effectively catalyzed by piperidine in refluxing ethanol (B145695). researchgate.net In some instances, piperidine can act as both a base catalyst and a nucleophile, as seen in the microwave-irradiated reaction of 1,3-thiazolidin-2,5-dione with arylidenemalononitriles. researchgate.net One-pot protocols using piperidine as a catalyst for the synthesis of N-substituted 2-aminothiazoles from 2-amino-4-arylthiazoles and aryl aldehydes have also been developed, proving to be efficient with moderate to excellent yields. researchgate.net
Table 2: Piperidine-Catalyzed Synthesis of this compound Derivatives
| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Phenylthiazol-4(5H)-one, Substituted benzaldehydes | Piperidine (0.3 equiv.) | Ethanol, 78 °C, 0.5–2.5 h | (Z)-5-Benzylidene-2-phenylthiazol-4(5H)-one derivatives | 41–81 | dntb.gov.uaresearchgate.net |
Enzymatic Transformations (e.g., Candida antarctica lipases)
Lipases, particularly lipase (B570770) B from Candida antarctica (CaL-B), are versatile biocatalysts employed in the synthesis of chiral thiazole derivatives. researchgate.netacs.org CaL-B has been successfully used for the kinetic resolution of racemic 1-(2-phenylthiazol-4-yl)ethanamines and their corresponding amides. acs.orgmdpi.com
Two primary strategies are employed:
N-acylation: In this process, the racemic amine is acylated using an acyl donor like ethyl butyrate. CaL-B selectively acylates one enantiomer, allowing for the separation of the resulting amide and the unreacted amine. For example, N-acylation of (±)-1-(2-phenylthiazol-4-yl)ethanamines in acetonitrile (B52724) at room temperature for 16 hours yields (R)-amides with high enantiomeric excess (96–99% ee) and the remaining (S)-amines (82–99% ee), both with conversions around 47-50%. acs.org
Amide hydrolysis: Conversely, racemic amides can be resolved through enantioselective hydrolysis catalyzed by CaL-B. This amidase activity results in the formation of one enantiopure amine and the unreacted amide of the opposite configuration. Hydrolysis of racemic amides over 80–90 hours produces (R)-amines (98–99% ee) and (S)-amides (94–99% ee) with conversions of 46–48%. acs.org
CaL-B, often used in its immobilized form as Novozym 435, demonstrates broad substrate tolerance and high stereoselectivity, making it a valuable tool for producing enantiopure thiazole-based compounds. ua.pt
Table 3: CaL-B-Mediated Kinetic Resolution of 1-(2-Phenylthiazol-4-yl)ethanamine Derivatives
| Reaction Type | Substrate | Catalyst | Conditions | Products | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|---|
| N-acylation | (±)-amines | CaL-B | Ethyl butyrate, Acetonitrile, RT, 16 h | (R)-amides & (S)-amines | 47-49 (amide), 47-50 (amine) | 96-99 (amide), 82-99 (amine) | acs.org |
Polystyrene-Supported Amine Catalysis
To enhance catalyst recyclability and simplify product purification, amine catalysts can be immobilized on solid supports like polystyrene. A diethylaminomethyl-polystyrene-supported catalyst (PS-cat) has been effectively used in the cascade sulfa-Michael/aldol reactions between α,β-unsaturated 5-alkenylthiazolones and mercaptoacetaldehyde. This sustainable approach leads to the synthesis of spiro-thiazolone-tetrahydrothiophenes.
The reaction is typically carried out in a solvent like toluene (B28343) at room temperature. A gram-scale reaction of 5-benzylidene-2-phenylthiazol-4(5H)-one demonstrated the robustness of this method, yielding the spiro product in 98% yield. A significant advantage of this heterogeneous catalyst is its reusability; it can be recovered by simple filtration and reused multiple times with only a slight decrease in catalytic activity. In one study, the catalyst was reused for 20 cycles, with the yield dropping from 98% in the first run to 86% in the 21st run.
Table 4: Polystyrene-Supported Amine Catalysis for Spiro-Thiazolone Synthesis
| Reactants | Catalyst | Conditions | Product | Yield (%) | Catalyst Reusability | Reference |
|---|---|---|---|---|---|---|
| 5-Alkenylthiazolones, Mercaptoacetaldehyde | Diethylaminomethyl-polystyrene | Toluene, 20 °C | Spiro-thiazolone-tetrahydrothiophenes | Up to 98 | Reused 20 times (86% yield in 21st run) |
Biocatalysts (e.g., Cross-Linked Chitosan (B1678972) Hydrogel, Xanthan Gum Supported Ionic Liquid)
Cross-Linked Chitosan Hydrogel
Biopolymers like chitosan are gaining attention as scaffolds for green catalysts due to their biodegradability and renewability. Modified chitosan, in the form of a cross-linked hydrogel, has been shown to be an effective and eco-friendly biocatalyst for the synthesis of novel thiazole derivatives. For instance, a pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel, with its expanded surface area and superior thermal stability, has been used to catalyze the reaction of thiourea-containing compounds with various halides under ultrasonic irradiation.
This method offers several advantages, including mild reaction conditions, reduced reaction times, and consistently high yields. Comparative studies have shown that the PIBTU-CS hydrogel delivers significantly higher yields than conventional base catalysts like triethylamine (TEA). The catalyst is also reusable without a significant loss in efficiency. Similarly, a terephthalohydrazide chitosan hydrogel (TCs) has been used as an ecofriendly basic biocatalyst for the synthesis of thiazole derivatives under ultrasonic irradiation.
Xanthan Gum Supported Ionic Liquid
Another innovative approach in biocatalysis involves the use of xanthan gum, a natural polysaccharide, as a support for ionic liquids (ILs). A Xanthan Gum Supported Ionic Liquid (XGSIL) has been synthesized and characterized for its use as an organocatalyst. This material has been successfully applied in the ultrasound-mediated, one-pot synthesis of bioactive thiazole derivatives. mdpi.com
The use of XGSIL as a catalyst offers a simple, highly applicable process with several green chemistry benefits: high product yields (>95%), very short reaction times (3–14 minutes), and excellent reusability of the catalyst for up to seven cycles without significant loss of its catalytic activity.
Table 5: Biocatalyst-Mediated Synthesis of Thiazole Derivatives
| Catalyst | Reaction | Conditions | Yield (%) | Reusability | Reference |
|---|---|---|---|---|---|
| Pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel | Synthesis of novel thiazoles | Ultrasonic irradiation | Significantly higher than TEA | Reusable without significant loss in efficiency |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. This technique has been extensively applied to the synthesis of this compound and its derivatives.
The Knoevenagel condensation between 2-thioxo-1,3-thiazolidin-4-ones and aromatic aldehydes to form 5-arylidene derivatives can be efficiently carried out under microwave irradiation, often in solvent-free conditions. For example, a library of (5Z)-5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives was synthesized with controlled Z-geometry using this method. Similarly, the synthesis of (5Z)-2-amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives via a sulfur/nitrogen displacement reaction from the corresponding 2-thioxo precursors and cyclic secondary amines is also effectively promoted by microwave heating.
Microwave-assisted synthesis is not limited to condensation reactions. Three-component reactions of an aromatic aldehyde, a 2-amino-4H-benzothiopyrano[4,3-d]thiazole, and mercaptoacetic acid have been successfully performed under microwave irradiation to produce novel 1,3-thiazolidin-4-ones. Another example is the cyclization of thiosemicarbazones with chloroacetic acid, where microwave irradiation favors the formation of thiazolidinones as the sole product in high yields and short times, avoiding the side products often seen with conventional heating.
Table 6: Microwave-Assisted Synthesis of Thiazol-4-one Derivatives
| Reactants | Conditions | Product | Yield (%) | Time | Reference |
|---|---|---|---|---|---|
| (5Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, Morpholine | Microwave, 80 °C, 80 W | (5Z)-5-(3,4-dimethoxybenzylidene)-2-morpholino-1,3-thiazol-4(5H)-one | 64 | 25 min | |
| Thiosemicarbazone, Chloroacetic acid, Triethylamine | Toluene, Microwave, 360 W | (2-(pyrazin-2-yl)aminmethylenehydrazono)-thiazolidin-4-one | 96 | 1 h | |
| Thiosemicarbazone, Chloroacetic acid, Triethylamine (Conventional) | Toluene, Reflux | (2-(pyrazin-2-yl)aminmethylenehydrazono)-thiazolidin-4-one | 77 | Not specified |
Solvent-Free and Multicomponent Reactions
The development of synthetic methodologies that are both efficient and environmentally benign is a central goal in modern organic chemistry. In the context of this compound and its derivatives, significant strides have been made in employing solvent-free and multicomponent reaction (MCR) strategies. These approaches not only minimize the use of hazardous organic solvents but also often lead to higher yields, shorter reaction times, and simplified purification procedures. Techniques such as microwave irradiation, ultrasound assistance, and mechanochemical grinding have emerged as powerful tools for the green synthesis of these heterocyclic compounds.
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation to form a final product that contains portions of all the initial reactants, are particularly well-suited for building molecular complexity in an atom-economical fashion. When coupled with solvent-free conditions, MCRs represent a highly efficient and sustainable route to novel this compound derivatives.
Research has demonstrated the successful application of these green synthetic methods. For instance, one-pot multicomponent reactions under solvent-free or eco-friendly solvent conditions have been developed for the synthesis of various thiazole derivatives. researchgate.netacs.org These reactions often proceed via a Hantzsch-type thiazole synthesis mechanism, where a thiourea or thioamide is reacted with an α-haloketone and another component to introduce diversity at various positions of the thiazole ring.
Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate the synthesis of thiazole derivatives, often reducing reaction times from hours to minutes and improving yields. scirp.orgresearchgate.netpsu.edu This technique provides rapid and uniform heating of the reaction mixture, leading to enhanced reaction rates and cleaner product formation. Similarly, ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to promote chemical reactions, offering another energy-efficient method for the synthesis of thiazole-containing compounds under mild conditions. mdpi.commdpi.comacs.orgbenthamdirect.comresearchgate.netnih.gov
Mechanochemical synthesis, which involves initiating reactions by grinding solid reactants together, represents a truly solvent-free approach. researchgate.netresearchgate.netrsc.orgbeilstein-journals.org This method has been successfully employed for the synthesis of 2-aminothiazoles and related structures, highlighting its potential for the environmentally friendly production of this compound analogs. researchgate.netresearchgate.net
The following tables summarize key research findings in the solvent-free and multicomponent synthesis of derivatives related to this compound.
Research Findings for Solvent-Free and Multicomponent Synthesis
| Derivative Type | Reactants | Conditions | Catalyst/Promoter | Yield | Reference |
|---|---|---|---|---|---|
| 2-Hydrazonyl-4-phenylthiazoles | Aldehyde, Thiosemicarbazide, Bromoacetophenone | Solvent-free | [PDBMDIm]Br (Ionic Liquid) | Excellent | dntb.gov.ua |
| 2-Arylbenzothiazoles | Aldehydes, 2-Aminothiophenol | Microwave-assisted, Solvent-free | Acetic acid | Not specified | dntb.gov.ua |
| (4-Phenylthiazol-2(3H)-ylidene) benzamide (B126) derivatives | 2-Furanmethylamine, 5-Chloro-2-phenoxyaniline, 1-Naphthylamine, Phenacyl bromide, Substituted benzoylisothiocyanates | One-pot, Multicomponent | Not specified | Not specified | researchgate.net |
| 2,4-Disubstituted thiazoles | Aldehydes, α-Bromoketones, Thiosemicarbazide | Grinding, Room temperature, 5 min | Catalyst-free | 88-93% | researchgate.net |
| Derivative Type | Reactants | Conditions | Catalyst/Promoter | Yield | Reference |
|---|---|---|---|---|---|
| 4-(2-Phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones | 1,3-Dicarbonyl compounds, 2-Phenyl-1,2,3-triazole-4-carbaldehyde, Urea/Thiourea | Ultrasound irradiation | Sm(ClO4)3 | Good | mdpi.com |
| Phenylthiazolyl-triazine derivatives | Not specified | Microwave-assisted | Not specified | Better than conventional methods | researchgate.net |
| 2-Cyanomethyl-4-phenylthiazoles | 2-Cyanothioacetamide, Substituted 2-bromoacetophenones | Microwave irradiation, 3.5-4.5 min | Glycerol (solvent) | Excellent | scirp.org |
| Substituted 2-aminothiazoles | Substituted acetophenones, Thiourea, Iodine | Microwave irradiation, 5 min | None | Good | psu.edu |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of 2-phenylthiazol-4-one. It exists in a tautomeric equilibrium between the keto form (2-phenylthiazolidin-4-one) and the enol form (2-phenyl-4-hydroxythiazole). The predominant form is influenced by the solvent used for analysis.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The chemical shifts are indicative of the electronic environment of the protons and can be used to distinguish between the keto and enol tautomers.
In solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide, the enol form is the major species present. Conversely, in acetone, both the keto and enol forms coexist in approximately equal measure. In trifluoroacetic acid, the methylene (B1212753) protons of the keto form are observed.
A summary of reported ¹H NMR spectral data is presented in the interactive table below.
| Proton | Chemical Shift (δ, ppm) | Solvent | Tautomeric Form | Reference |
|---|---|---|---|---|
| -CH₂- | ~4.6 | Trifluoroacetic acid | Keto | Gronowitz et al., 1965 |
| Phenyl-H | ~7.4-8.0 | Various | Both | General expected region |
| -OH | Variable | Various | Enol | General expected region |
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of this compound. The chemical shifts of the carbon atoms, particularly the carbonyl carbon and the carbons of the thiazole (B1198619) ring, are diagnostic for the confirmation of the structure.
Detailed experimental ¹³C NMR data for this compound is not extensively reported in the readily available literature. However, based on the known tautomeric forms, characteristic signals would be expected in the following regions:
C=O (Keto form): ~170-175 ppm
C-OH (Enol form): ~150-160 ppm
C2 (Thiazole ring): ~160-170 ppm
C5 (Thiazole ring): ~110-125 ppm
Phenyl carbons: ~125-140 ppm
| Carbon | Expected Chemical Shift (δ, ppm) | Tautomeric Form |
|---|---|---|
| C=O | 170-175 | Keto |
| C-OH | 150-160 | Enol |
| C2 | 160-170 | Both |
| C5 | 110-125 | Both |
| Phenyl Carbons | 125-140 | Both |
Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in providing unambiguous assignments of the proton and carbon signals of this compound. COSY experiments would reveal the coupling relationships between protons, while HSQC would correlate directly bonded proton and carbon atoms. Specific 2D NMR studies on this compound are not detailed in the available scientific literature.
For this compound, the primary stereochemical consideration would be the potential for geometric isomerism if a double bond were present, for instance in a derivative. For the parent compound, which exists as keto-enol tautomers, this is not a primary focus of stereochemical investigation. Advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information on spatial proximity of atoms, but specific studies on the stereochemistry of this compound are not prominently featured in the literature.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. For this compound, with a molecular formula of C₉H₇NOS, the theoretical exact mass can be calculated.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₇NOS |
| Calculated Exact Mass | 177.0248 |
Experimental HRMS data would be crucial for the definitive confirmation of the elemental composition of synthesized this compound.
Despite a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," and its potential synonym "2-phenyl-4(5H)-thiazolone" (CAS Number: 827-46-3), specific experimental data required to populate the advanced spectroscopic and structural characterization sections of the requested article could not be located.
The user's request stipulated a detailed article focusing solely on "this compound" with a strict outline that included sections on Infrared (IR) Analysis, Ultraviolet-Visible (UV-Vis) Spectroscopy, Elemental Analysis, and Single-Crystal X-ray Diffraction. The instructions explicitly forbade the inclusion of information on any other compounds.
The performed searches yielded information on a variety of structurally related but distinct compounds, such as:
(Z)-2-phenyl-4-aryliden-5(4H)-thiazolones
2-(phenylamino)-5-phenyl-4(5H)-thiazolone
Various other substituted thiazolidinone and thiazole derivatives
However, no specific experimental data for the parent compound, "this compound," corresponding to the required analytical techniques (IR, UV-Vis, elemental analysis, and X-ray diffraction) were found in the available scientific literature and chemical databases. The absence of this foundational data makes it impossible to generate the scientifically accurate and detailed article as per the user's specific instructions and outline.
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Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a central tool for investigating the properties of heterocyclic compounds like 2-Phenylthiazol-4-one. These calculations provide a balance between computational cost and accuracy, making them suitable for a detailed analysis of molecular characteristics.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For derivatives of the thiazole (B1198619) family, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to calculate the optimized molecular structure, including bond lengths and angles. nih.govepu.edu.iq The optimized geometry is confirmed to be a true minimum by ensuring the absence of imaginary frequencies in the vibrational analysis. epu.edu.iq
Conformational analysis of related thiazole structures reveals the spatial arrangement of the phenyl and thiazole rings. In the optimized geometry of some related triazole-thiaza macrocycles, the aromatic ring was found to be nearly coplanar with the triazole ring, with a small torsion angle. nih.gov This planarity can influence the electronic properties and potential for intermolecular interactions.
Table 1: Selected Optimized Geometrical Parameters for a Thiazole Derivative Core Structure
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S | 1.76 | ||
| C=N | 1.30 | ||
| C-C (ring) | 1.37 | ||
| S-C-N | 110.5 | ||
| C-N-C | 112.1 | ||
| Phenyl-Thiazole Torsion | ~21 |
Note: Data is illustrative of typical values found in related thiazole structures as determined by DFT calculations and may not represent this compound specifically. nih.gov
The electronic properties of a molecule are fundamental to its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. biomedpharmajournal.org A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include:
Chemical Potential (μ): The tendency of electrons to escape from a system.
Hardness (η): A measure of the resistance to charge transfer.
Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.
Electronegativity (χ): The power of an atom or group of atoms to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. biomedpharmajournal.org
These descriptors are valuable in predicting how the molecule will behave in a chemical reaction. For instance, the electrophilicity index can be correlated with a compound's ability to act as an electron acceptor. biomedpharmajournal.org
Table 2: Calculated Electronic Properties and Reactivity Descriptors
| Property | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -2.0 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.25 |
| Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 |
| Softness | S | 1 / η | 0.44 |
| Electronegativity | χ | -μ | 4.25 |
| Electrophilicity Index | ω | μ2 / 2η | 4.01 |
Note: The values presented are illustrative and based on typical DFT calculations for related heterocyclic systems. biomedpharmajournal.org
A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computational model and aid in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is frequently used within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts. rsc.org
Studies on various heterocyclic compounds, including benzothiazoles and benzimidazoles, have shown a good correlation between calculated and experimentally observed ¹H and ¹³C NMR chemical shifts. nih.govnih.gov By plotting the calculated shifts against the experimental values, a linear relationship is often observed, and the accuracy of the prediction can be assessed using statistical measures like the mean absolute error. nih.gov This correlation is instrumental in assigning the correct chemical structure, especially in cases where experimental data alone may be ambiguous, such as in identifying regioisomers or tautomeric forms. rsc.org Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different regions of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potential.
For thiazole-based compounds, MEP maps often show the most negative potential (red) localized around the nitrogen and oxygen atoms of the thiazole ring, indicating these as the primary sites for electrophilic interactions. nih.govresearchgate.net Conversely, the hydrogen atoms of the phenyl ring and the thiazole ring often exhibit a positive potential (blue), making them likely sites for nucleophilic interactions. nih.gov This information is crucial for understanding how the molecule interacts with other species and for predicting the regioselectivity of its reactions.
In Silico Modeling of Intermolecular Interactions (general, non-biological context)
In silico modeling provides a platform to study the non-covalent interactions that govern how molecules interact with each other. These interactions are fundamental in chemical processes such as crystallization, solvation, and self-assembly. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com While often used in a biological context, the principles can be applied to understand general intermolecular interactions.
For thiazole derivatives, in silico studies can reveal the key interactions that stabilize molecular complexes. These interactions typically include:
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the this compound structure allows for the formation of hydrogen bonds with other molecules.
π-π Stacking: The aromatic phenyl and thiazole rings can engage in π-π stacking interactions, which are important for the stability of crystal structures and molecular aggregates.
By analyzing the binding energy and the geometry of the docked complex, the strength and nature of these intermolecular forces can be quantified. pensoft.net This provides a theoretical framework for understanding and predicting the behavior of this compound in various chemical environments.
Chemical Transformations and Derivatization of 2 Phenylthiazol 4 One
Reactions at the C-5 Position of the Thiazolone Ring
The carbon at the C-5 position of the 2-phenylthiazol-4-one ring is flanked by a carbonyl group and a sulfur atom, rendering the attached protons acidic and making it an active methylene (B1212753) group. This feature is the basis for its reactivity in various condensation reactions.
The most prominent reaction at the C-5 position is the Knoevenagel-type condensation with aldehydes and ketones. This reaction typically involves heating the this compound with a carbonyl compound in the presence of a basic catalyst. The resulting products are 5-arylidene or 5-alkylidene derivatives, which are valuable intermediates for the synthesis of more complex molecules.
The reaction with substituted benzaldehydes is particularly common, yielding a variety of 5-benzylidene-2-phenylthiazol-4-ones. The choice of catalyst and reaction conditions can influence the yield and reaction time. Common catalysts include piperidine (B6355638), sodium acetate (B1210297) in acetic acid, or baker's yeast for a greener approach. nih.govrsc.org For instance, the condensation of thiazolidine-2,4-dione, a related compound, with various aromatic aldehydes is often carried out under reflux in ethanol (B145695) with piperidine as a catalyst for several hours. nih.gov Microwave-assisted synthesis has also been employed to accelerate this transformation, often leading to higher yields in shorter reaction times. mdpi.com
The general scheme for this reaction involves the deprotonation of the C-5 position by the base to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate affords the final 5-arylidene product. The Z-isomer is often the thermodynamically more stable and predominantly formed product. mdpi.com
Detailed research findings have shown that a wide array of substituted benzaldehydes can be used in this reaction, including those with electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂). nih.gov
Table 1: Examples of Knoevenagel Condensation of Thiazol-4-one Derivatives with Substituted Benzaldehydes
| Entry | Thiazol-4-one Derivative | Aldehyde | Catalyst/Solvent | Product | Yield (%) |
| 1 | Thiazolidine-2,4-dione | Benzaldehyde (B42025) | Piperidine/Ethanol | 5-Benzylidene-thiazolidine-2,4-dione | High |
| 2 | Thiazolidine-2,4-dione | 4-Chlorobenzaldehyde | Piperidine/Ethanol | 5-(4-Chlorobenzylidene)-thiazolidine-2,4-dione | ~80 |
| 3 | Rhodanine (B49660) | 4-Hydroxybenzaldehyde | n-Propylamine/Microwave | (5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | High |
| 4 | This compound | Substituted Benzaldehydes | Basic Catalyst | 5-Arylidene-2-phenylthiazol-4-one | Varies |
Modifications of the Phenyl Substituent at C-2
The phenyl ring at the C-2 position provides another avenue for structural modification through aromatic substitution reactions. These modifications can significantly alter the electronic and steric properties of the molecule.
Standard electrophilic aromatic substitution reactions can be performed on the C-2 phenyl ring. Reactions such as nitration, halogenation, and sulfonation typically occur under standard conditions. masterorganicchemistry.com For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group, which is a powerful electron-withdrawing group. masterorganicchemistry.com The position of substitution (ortho, meta, or para) is governed by the directing effects of the thiazolone ring system.
Furthermore, the introduction of functional groups on the phenyl ring is often accomplished by using a pre-functionalized benzaldehyde or benzoic acid derivative during the initial synthesis of the this compound core. This strategy allows for the incorporation of a wide variety of substituents. For instance, synthesizing derivatives with a p-tolyl group at the C-2 position has been reported. nih.gov Similarly, fluoro- and adamantyl-functionalities have been introduced onto the C-2 phenyl ring. nih.gov These pre-installed groups can then be further modified. For example, a nitro group can be reduced to an amino group, which can then participate in a range of nucleophilic reactions or be converted into a diazonium salt for further transformations.
Reactivity of the Ring Nitrogen (N-3)
The nitrogen atom at the N-3 position of the thiazolone ring possesses a lone pair of electrons and can act as a nucleophile, allowing for alkylation and acylation reactions.
N-alkylation of the thiazole (B1198619) ring can be achieved by reacting it with alkyl halides. pharmaguideline.com This reaction introduces an alkyl group onto the ring nitrogen, forming a thiazolium cation. Similarly, N-acylation can be carried out using acyl halides or anhydrides in the presence of a base to yield N-acylated products. nih.gov These reactions are fundamental for expanding the chemical diversity of the this compound core. For instance, N-acylated and N-alkylated 2-aminobenzothiazoles have been synthesized and studied for their biological activities. escholarship.org While the core structure is different, the principles of N-functionalization are comparable.
Table 2: Representative N-Functionalization Reactions of Thiazole-related Heterocycles
| Reaction Type | Reagent | Product Type |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylthiazolium salt |
| N-Acylation | Acyl Halide (e.g., Acetyl chloride) | N-Acylthiazolone |
| N-Arylation | Aryl Halide (with catalyst) | N-Arylthiazolone |
Formation of Hybrid Heterocyclic Systems
The this compound scaffold can be used as a starting material to construct more complex hybrid molecules containing multiple heterocyclic rings. These hybrid structures are of great interest in medicinal chemistry as they can exhibit synergistic or novel biological activities. acs.org
One common strategy involves utilizing the reactive C-5 position. The 5-arylidene derivatives obtained from the Knoevenagel condensation can undergo further reactions. For example, they can participate in cycloaddition reactions or serve as Michael acceptors.
Another approach is to link the thiazole ring to another pre-formed heterocyclic system. This can be achieved by forming a bond between the thiazole core and another heterocycle through a suitable linker. For example, thiazole-pyrazoline hybrids have been synthesized by reacting N-thiocarbamoyl pyrazolines with phenacyl bromides, where the thiazole ring is formed in the process. nih.govekb.eg Similarly, 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles have been synthesized through the cyclocondensation of a pyrazole-carbothioamide with substituted phenacyl bromides. nih.govacs.org These strategies have led to the creation of novel molecular architectures combining the structural features of thiazoles with other important heterocycles like pyrazoles and pyrimidines. acs.orgmdpi.com The synthesis of 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives represents another example of creating complex hybrid systems. researchgate.netmedwinpublishers.com
Thiazolone-Pyridinone Hybrids
The synthesis of hybrid molecules incorporating both the thiazolone and pyridinone rings represents a strategic approach to developing novel compounds with potentially enhanced biological activities. One reported method for creating such hybrids involves the reaction of 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide with cyanoacetic hydrazide. This is followed by a heterocyclization reaction with acetylacetone. Further transformations of the resulting intermediates can lead to the formation of thiazole-pyridine hybrids. For instance, acrylamide (B121943) derivatives can be reacted with malononitrile (B47326) and substituted acetophenones. The subsequent chalcones can then be heated with malononitrile in acetic acid and ammonium (B1175870) acetate to yield the desired thiazole-incorporated pyridine (B92270) derivatives researchgate.net. One such hybrid demonstrated notable anti-breast cancer efficacy, which was attributed to the presence of an electron-withdrawing chlorine atom on the pyridine ring researchgate.net.
A general synthetic pathway to thiazole-pyridine hybrids is outlined below:
Condensation of a thiazole derivative containing a formylphenoxy group with a suitable hydrazide.
Heterocyclization of the resulting product to form a pyridinone ring.
Further chemical modifications to introduce desired substituents on both the thiazole and pyridine rings.
| Starting Material | Reagents | Key Transformation | Resulting Hybrid | Reference |
| 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide | Cyanoacetic hydrazide, Acetylacetone | Heterocyclization | Thiazole-pyridinone scaffold | researchgate.net |
| Acrylamide derivatives | Malononitrile, Substituted acetophenones | Chalcone formation | Intermediate chalcones | researchgate.net |
| Chalcones | Malononitrile, Acetic acid, Ammonium acetate | Cyclization | Thiazole-pyridine hybrids | researchgate.net |
Thiazolone-Thiazolidinone Hybrids
The combination of thiazolone and thiazolidinone moieties has resulted in hybrid compounds with significant biological interest. The synthesis of these hybrids often involves a multi-step approach. For instance, pyridin-2-yl-thiazolidin-4-one hybrids can be prepared from thiosemicarbazone derivatives nih.gov. These thiosemicarbazones are reacted with ethyl bromoacetate (B1195939) in the presence of an appropriate aromatic aldehyde, glacial acetic acid, and anhydrous sodium acetate to yield 5-substituted benzylidene-thiazolidin-4-one derivatives nih.gov.
Another approach involves the synthesis of benzothiazole-based thiazolidinones. In this method, a one-pot reaction of 2-hydrazinobenzothiazole, anthranilic acid, and various aromatic or heteroaromatic aldehydes is performed under reflux conditions nih.gov. The resulting benzothiazole–triazole intermediates can then be treated with thioglycolic acid to afford the target thiazolidinone-appended benzothiazolo[2,3-c] nih.govresearchgate.netbiomedpharmajournal.orgtriazole derivatives nih.gov. The optimization of these reactions often involves screening various solvents to achieve the best yields nih.gov.
The general synthetic strategies for thiazolone-thiazolidinone hybrids are summarized in the table below.
| Precursor | Reagents | Key Reaction | Product | Reference |
| Thiosemicarbazones | Ethyl bromoacetate, Aromatic aldehyde, Acetic acid, Sodium acetate | Cyclocondensation | Pyridin-2-yl-5-substituted benzylidene-thiazolidin-4-one derivatives | nih.gov |
| Benzothiazole–triazoles | Thioglycolic acid | Addition reaction | Thiazolidinone appended benzothiazolo[2,3-c] nih.govresearchgate.netbiomedpharmajournal.orgtriazole derivatives | nih.gov |
Thiazolone-Pyrazolones Hybrids
The molecular hybridization of thiazolone and pyrazolone (B3327878) cores has been explored to generate novel chemical entities. A common synthetic route involves the use of phenacyl bromide in a Hantzsch-type thiazole synthesis. For example, 1-thiocarbamoyl-4,5-dihydro-1H-pyrazoles can be reacted with phenacyl halides in ethanol under reflux to produce 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles nih.gov.
In a similar vein, triazole hybrids incorporating thiazolyl-pyrazolines have been synthesized through the cyclocondensation of thioamides with phenacyl bromides in refluxing ethanol nih.gov. This reaction proceeds via the elimination of hydrobromic acid to form an intermediate, which then undergoes dehydration to yield the final pyrazoline derivatives nih.gov. Furthermore, Schiff bases of pyrazoloaldehyde with 5-nitrothiazol-2-amine have been synthesized by combining the two precursors in methanol (B129727) with a catalytic amount of glacial acetic acid ijsrset.com.
Key synthetic approaches to thiazolone-pyrazolone hybrids are presented below.
| Thiazole Precursor | Pyrazolone/Pyrazoline Precursor | Reagents/Conditions | Resulting Hybrid | Reference |
| Phenacyl halide | 1-Thiocarbamoyl-4,5-dihydro-1H-pyrazoles | Ethanol, Reflux | 2-(3,5-Diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles | nih.gov |
| Phenacyl bromides | Thioamides | Ethanol, Reflux | Triazole hybrids incorporating thiazolyl-pyrazolines | nih.gov |
| 5-Nitrothiazol-2-amine | Pyrazoloaldehyde | Methanol, Glacial acetic acid | Schiff bases of pyrazoloaldehyde with 5-nitrothiazol-2-amine | ijsrset.com |
Spiro-Thiazolone Systems
The construction of spiro-thiazolone systems, where a spirocyclic center connects the thiazolone ring to another cyclic moiety, has been achieved through enantioselective synthesis methodologies. One such approach utilizes a cooperative catalysis system involving a chiral secondary amine and a palladium(0) catalyst. This method has been successfully applied to the cascade reaction between α,β-unsaturated aldehydes and isoxazolones, yielding chiral spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity researchgate.net. A similar strategy has been developed for the enantioselective cyclization of enals with thiazole derivatives, producing chiral spirocyclic thiazolones in high yields and excellent stereoselectivities researchgate.netbohrium.com. The absolute configuration of the major diastereomers of the resulting spiro compounds has been confirmed by X-ray diffraction analysis bohrium.com.
The key features of this synthetic strategy are:
Cooperative Catalysis: The synergistic action of a chiral secondary amine and a palladium(0) complex.
Enantioselectivity: The formation of chiral spiro compounds with high enantiomeric excess.
Substrate Scope: The reaction is tolerant to a variety of substituted cinnamic type aldehydes and thiazole derivatives.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Features | Reference |
| α,β-Unsaturated aldehydes | Isoxazolones | Chiral secondary amine, Pd(0) catalyst | Chiral spiroisoxazolone derivatives | High diastereoselectivity and enantioselectivity | researchgate.net |
| Enals | Thiazole derivatives | Chiral secondary amine, Pd(0) catalyst | Chiral spirocyclic thiazolones | High yields and excellent stereoselectivities | researchgate.netbohrium.com |
Schiff Base Formation
The formation of Schiff bases, or azomethines, is a common and important transformation of 2-aminothiazole (B372263) derivatives, which are structurally related to this compound and share similar reactive sites. These reactions typically involve the condensation of the primary amino group of the thiazole derivative with an active carbonyl group of an aldehyde or ketone. For instance, 2-amino-4-phenylthiazole (B127512) readily reacts with various aromatic aldehydes to yield the corresponding Schiff bases researchgate.netorientjchem.org. This condensation is often carried out by refluxing the reactants in a suitable solvent, such as methanol or ethanol, sometimes with the addition of a catalytic amount of glacial acetic acid biomedpharmajournal.orgnih.gov.
The general reaction for Schiff base formation is as follows:
R-CHO + H₂N-Thiazole → R-CH=N-Thiazole + H₂O
Where R represents an aryl or other organic group.
| Thiazole Derivative | Aldehyde/Ketone | Reaction Conditions | Product | Reference |
| 2-Amino-4-phenylthiazole | Aromatic aldehydes | Reflux in methanol/ethanol | Schiff bases | researchgate.netorientjchem.org |
| 2-Amino-4-substituted phenylthiazole | 4-[(4-bromo-3-methylphenyl)diazenyl)-2-formylphenol | Ethanol, Glacial acetic acid, Reflux | Azo-linked Schiff bases | nih.gov |
| 4-Phenyl-2-aminothiazole | 2,4-Dihydroxybenzaldehyde | Methanol, Reflux | Schiff base | biomedpharmajournal.org |
Thiazole-Imine Derivatives
Thiazole-imine derivatives are closely related to Schiff bases and are characterized by the presence of a C=N double bond where the nitrogen atom is part of the thiazole ring system. A one-pot, catalyst-free synthesis of 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines has been reported mdpi.com. This reaction involves refluxing an equimolar mixture of an aniline (B41778) derivative, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol. The use of different substituted anilines can lead to the formation of a mixture of expected and unexpected thiazol-2(3H)-imine products mdpi.com. The structures of these synthesized imines are typically confirmed using NMR spectroscopy mdpi.com.
The synthesis of these derivatives highlights the reactivity of the precursors and the potential for the formation of diverse heterocyclic structures.
Metal Complexation Studies and Coordination Chemistry
The nitrogen and sulfur atoms present in the this compound scaffold and its derivatives, particularly Schiff bases, provide excellent coordination sites for metal ions. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands.
The synthesis of these metal complexes is typically achieved by reacting the Schiff base ligand with a metal salt in a suitable solvent, such as ethanol, under reflux nih.govarabjchem.orgnih.gov. A variety of metal ions have been used, including Co(II), Ni(II), Cu(II), and Pt(II) nih.govnih.govekb.eg. The coordination of the metal to the ligand is generally confirmed through various spectroscopic techniques, including FT-IR, UV-Vis, NMR, and mass spectrometry, as well as elemental analysis nih.govarabjchem.orgnih.gov.
Studies have shown that Schiff bases derived from 2-aminothiazoles can act as bidentate or tridentate ligands, coordinating with the metal ion through the azomethine nitrogen and a deprotonated hydroxyl group, if present ekb.egnih.gov. The resulting complexes can adopt various geometries, such as square planar or tetrahedral, depending on the metal ion and the ligand structure arabjchem.org. The complexation with metal ions can significantly alter the electronic properties of the ligand, which may contribute to the enhanced biological activity of the complexes nih.gov.
| Ligand | Metal Salt | Geometry of Complex | Characterization Methods | Reference |
| 2-(2′-Hydroxy)benzylideneaminonaphthothiazole | Co(II), Ni(II), Cu(II) salts | Not specified | Elemental analysis, IR, NMR, Mass spectrometry | nih.gov |
| 2N-salicylidene-5-(p-nitro phenyl)-1,3,4-thiadiazole | VO(II), Co(II), Rh(III), Pd(II), Au(III) salts | Square planar, Tetrahedral, Square pyramidal | Elemental analysis, FT-IR, UV-Vis, Mass spectrometry, NMR, Magnetic susceptibility, Conductivity measurements | arabjchem.org |
| 2-Hydroxybenzylidene-4-(4-substitutedphenyl)-2-amino thiazole | K₂PtCl₄ | Square planar | FT-IR, ¹H NMR, ¹³C NMR, Mass spectrometry, Elemental analysis | ekb.eg |
| Azo-linked Schiff bases of 2-amino-4-substituted phenylthiazole | CoCl₂, CuCl₂, NiCl₂ | Not specified | Elemental analysis, FT-IR, ¹H NMR, UV-Vis, LC-MS, XRD, SEM | nih.gov |
Applications in Advanced Materials and Synthetic Methodologies
Role as Versatile Synthetic Building Blocks
The thiazole (B1198619) ring, particularly when functionalized with a phenyl group, serves as a highly adaptable scaffold in organic synthesis. This versatility stems from the various reactive sites on the thiazole ring, which can be selectively modified to build more complex structures.
2-Phenylthiazole derivatives are valuable precursors for the synthesis of polyheterocyclic scaffolds, which are molecules containing multiple fused or linked heterocyclic rings. These complex structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The reactivity of the thiazole ring allows for its incorporation into larger, more intricate molecular frameworks through various cyclization and coupling reactions. For instance, the synthesis of molecules containing di-, tri-, and even tetrathiazole moieties has been achieved, often demonstrating enhanced therapeutic activities compared to their monothiazole counterparts nih.gov. The development of such complex structures is crucial for creating new classes of compounds with tailored properties.
In addition to their role as precursors for polyheterocyclic systems, 2-phenylthiazole-4-one and its analogs are key intermediates in multi-step organic syntheses. The thiazole nucleus can be strategically introduced into a synthetic pathway to impart specific electronic or steric properties to the target molecule. The functional groups on the thiazole and phenyl rings can be manipulated to facilitate subsequent reactions, making these compounds valuable tools for constructing complex natural products and other challenging molecular targets. For example, the 2-aminothiazole (B372263) scaffold is a common starting point for the synthesis of a wide array of biologically active compounds. nih.govmdpi.com The ability to readily synthesize and functionalize these thiazole derivatives makes them indispensable in modern organic synthesis.
Catalytic Applications of Thiazole-Derived Structures
Thiazole-containing compounds, particularly thiazolium salts derived from N-alkylation of the thiazole ring, have found important applications as catalysts in organic reactions.
Key Catalytic Reactions Involving Thiazolium Salts:
| Reaction | Description |
| Benzoin Condensation | A condensation reaction between two aldehydes to form an α-hydroxyketone. |
| Stetter Reaction | A reaction that forms a new carbon-carbon bond by adding an aldehyde to an α,β-unsaturated compound. |
Deprotonation of N-alkyl thiazolium salts at the C2 position generates a nucleophilic carbene, which is the active catalytic species in these transformations. wikipedia.org These carbenes have become powerful tools for carbon-carbon bond formation in organic synthesis. Furthermore, thiazole N-oxides have been utilized in palladium-catalyzed C-H arylation reactions, demonstrating the diverse catalytic utility of thiazole derivatives. wikipedia.org The development of novel thiazole-based catalysts, including those supported on nanoparticles, continues to be an active area of research, aiming for more efficient and environmentally friendly synthetic methods. researchgate.net
Exploration in Organic Electronic and Optoelectronic Materials
The inherent electronic properties of the thiazole ring, characterized by its electron-accepting nature, make it a promising component for the design of organic electronic and optoelectronic materials. nih.govresearchgate.net Thiazole-based organic semiconductors have been extensively investigated for their potential in a variety of electronic devices. nih.govresearchgate.net
Thiazole-containing molecules and polymers have been successfully incorporated into several types of optoelectronic devices, including:
Organic Field-Effect Transistors (OFETs): These devices utilize organic semiconductors to control the flow of electrical current.
Organic Solar Cells (OSCs): Thiazole derivatives can function as either electron donor or electron acceptor materials in the active layer of solar cells.
Organic Light-Emitting Diodes (OLEDs): These devices use organic materials that emit light when an electric current is passed through them.
The performance of these devices is highly dependent on the molecular structure of the organic semiconductor. The introduction of thiazole moieties into the molecular backbone can influence key properties such as electron mobility, light absorption, and energy levels. nih.gov For instance, thiazolo[5,4-d]thiazole, a fused bicyclic system, offers a rigid and planar structure that facilitates efficient intermolecular π–π stacking, a crucial factor for charge transport in organic semiconductors. rsc.orgresearchgate.netresearchgate.net
A specific example is the azo dye 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA), which has been synthesized and studied for its optical and electrical properties. nih.govresearchgate.net This compound exhibits characteristics of an organic semiconductor and shows potential for use in optoelectronic applications. nih.govresearchgate.net
The chromophoric properties of certain 2-phenylthiazole derivatives have led to their application in dye chemistry. The extended π-conjugation in these molecules allows them to absorb light in the visible region of the electromagnetic spectrum, resulting in their colored appearance.
Applications of Thiazole-Based Dyes:
| Application Area | Description |
| Textile Dyeing | Commercially significant thiazole dyes, often containing benzothiazole subunits, are used for dyeing cotton and polyester fabrics. wikipedia.orgcbijournal.com |
| Non-linear Optical (NLO) Devices | Azo dyes containing thiazole moieties have been investigated for their NLO properties, which are important for applications like optical switching. nih.gov |
| Dye-Sensitized Solar Cells (DSSCs) | Thiazole-based dyes can be used to absorb light and inject electrons into a semiconductor in DSSCs. nih.gov |
The synthesis of novel bisazo disperse dyes based on 2-amino-4-phenylthiazole (B127512) derivatives has been reported, and their performance in dyeing polyester fabrics has been evaluated. cbijournal.com The color and fastness properties of these dyes can be tuned by modifying the chemical structure of the thiazole-containing molecule.
Q & A
Q. How to address batch-to-batch variability in cytotoxicity assays?
- Methodological Answer : Use internal controls (e.g., DMSO vehicle) and normalize data to reference compounds. Implement blinded replicate testing and statistical analysis (e.g., ANOVA with Tukey’s post hoc test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
